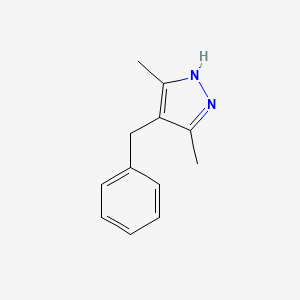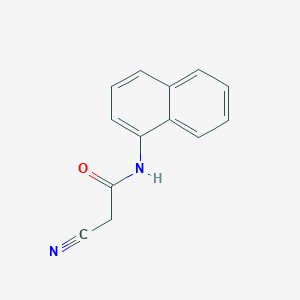
(3-Amino-phenyl)-piperidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes including substitution reactions, amidation, and catalytic hydrogenation. For instance, the synthesis of related compounds involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, followed by steps including amidation, Friedel-Crafts acylation, and hydration, leading to the final product with reasonable overall yields (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by single crystal X-ray diffraction studies, revealing conformational details such as chair conformations of the piperidine ring and the geometrical arrangements around functional groups. For example, a related compound exhibited a chair conformation for the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, with the structure being stabilized by intra and intermolecular hydrogen bonds (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including substitution reactions that lead to the synthesis of the compounds. They may exhibit reactivity typical of piperidines and amides, such as nucleophilic substitution at the carbonyl or aromatic substitution at the phenyl ring.
Physical Properties Analysis
The physical properties, including thermal and optical characteristics of related compounds, are studied using techniques like thermogravimetric analysis and spectroscopic methods. For example, the thermal stability of a compound within this class was reported to be stable in the temperature range of 20-170°C, and its structure influences its optical properties (C. S. Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Synthesized derivatives of (3-Amino-phenyl)-piperidin-1-yl-methanone have demonstrated antileukemic activity. Compounds with specific substitutions on the phenyl ring have shown to inhibit the growth of human leukemia cells through induction of apoptosis. This suggests the compound's framework possesses anticancer properties, especially against leukemia (Vinaya et al., 2011).
Antimicrobial Activity
Various studies have synthesized and evaluated the antimicrobial efficacy of (3-Amino-phenyl)-piperidin-1-yl-methanone derivatives. These compounds have shown variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2011; Mallesha & Mohana, 2014).
Neuroprotective Activities
Derivatives of (3-Amino-phenyl)-piperidin-1-yl-methanone have been explored for their neuroprotective effects. Aryloxyethylamine derivatives, for instance, have shown significant neuroprotective effects against glutamate-induced cell death and demonstrated anti-ischemic activity, highlighting their potential as neuroprotective agents for the treatment of ischemic stroke (Zhong et al., 2020).
Eigenschaften
IUPAC Name |
(3-aminophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITMOJIGHBMWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346047 |
Source


|
| Record name | (3-Aminophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-phenyl)-piperidin-1-yl-methanone | |
CAS RN |
77201-13-9 |
Source


|
| Record name | (3-Aminophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)
![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)


![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)








